Hydrogen-Bonding & Polarity vs. Des-Hydroxy Analog
N-Hydroxy-1-methyl-1H-pyrrole-2-carboximidamide possesses two hydrogen-bond donors (HBD=2) and two hydrogen-bond acceptors (HBA=2), directly attributable to the N′-hydroxyamidine group. In contrast, the des-hydroxy analog 1-methyl-1H-pyrrole-2-carboximidamide (CAS 105533-77-5) has reduced HBD capacity (lacking the N–OH proton), computed logP shifted from 0.10 (target compound) to 0.82 (analog), and increased lipophilicity [1]. The TPSA differs accordingly (63.5 Ų for the target vs. a predicted lower value for the des-hydroxy analog due to the loss of two heteroatoms), impacting permeability and solubility predictions used in early-stage discovery [2]. These differences are critical for fragment-based library design where precise physicochemical parameter matching is a key selection criterion.
| Evidence Dimension | Hydrogen-Bond Donor Count and Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | HBD = 2; XLogP3-AA = 0.10; TPSA = 63.5 Ų |
| Comparator Or Baseline | 1-Methyl-1H-pyrrole-2-carboximidamide (CAS 105533-77-5): HBD ≤ 1 (N–OH absent); Computed logP = 0.82 (from BOC Sciences listing); TPSA not specifically listed for comparator. |
| Quantified Difference | ΔlogP ≈ 0.72 units (more hydrophilic for target); ΔHBD = ≥1 donor. |
| Conditions | Computed values from PubChem (XLogP3 3.0) and vendor listings (BOC Sciences); no experimental logD₇.₄ available. |
Why This Matters
A difference of ≥1 HBD and ~0.7 logP units alters solubility, permeability, and protein-binding predictions; procurement decisions based on desired physicochemical window must exclude the des-hydroxy analog.
- [1] PubChem CID 22343319 computed properties vs. Chemsrc entry for 1-Methyl-1H-pyrrole-2-carboximidamide (CAS 105533-77-5). XLogP3 comparison. View Source
- [2] Topological Polar Surface Area (TPSA) for CID 22343319 = 63.5 Ų. Computed by Cactvs 3.4.8.18 (PubChem release 2021.05.07). TPSA for des-hydroxy analog not directly available; inference based on loss of N-O heteroatoms. View Source
